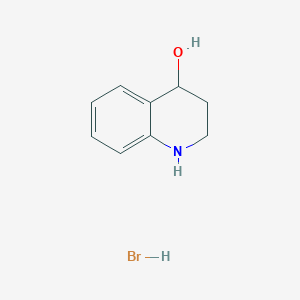

1,2,3,4-Tetrahydroquinolin-4-ol hydrobromide

CAS No.: 24206-40-4

Cat. No.: VC15947549

Molecular Formula: C9H12BrNO

Molecular Weight: 230.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24206-40-4 |

|---|---|

| Molecular Formula | C9H12BrNO |

| Molecular Weight | 230.10 g/mol |

| IUPAC Name | 1,2,3,4-tetrahydroquinolin-4-ol;hydrobromide |

| Standard InChI | InChI=1S/C9H11NO.BrH/c11-9-5-6-10-8-4-2-1-3-7(8)9;/h1-4,9-11H,5-6H2;1H |

| Standard InChI Key | LSBNORSQTMUEMH-UHFFFAOYSA-N |

| Canonical SMILES | C1CNC2=CC=CC=C2C1O.Br |

Introduction

Chemical Identity and Structural Features

1,2,3,4-Tetrahydroquinolin-4-ol hydrobromide (CAS: 24206-40-4) consists of a tetrahydroquinoline core substituted with a hydroxyl group at the 4-position and a hydrobromide counterion. The IUPAC name is 1,2,3,4-tetrahydroquinolin-4-ol; hydrobromide, with the canonical SMILES string C1CNC2=CC=CC=C2C1O.Br. The bromide ion stabilizes the protonated amine, improving aqueous solubility compared to the free base .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 230.10 g/mol | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Boiling Point | 295.9 ± 29.0 °C (760 mmHg) | |

| Flash Point | 154.8 ± 14.9 °C | |

| Vapor Pressure | 0.0 ± 0.7 mmHg (25°C) | |

| LogP | 0.63 |

Synthesis and Optimization

The synthesis of 1,2,3,4-tetrahydroquinolin-4-ol hydrobromide typically proceeds through a multi-step sequence starting from quinoline or its derivatives. A representative pathway involves:

N-Acyliminium Ion Formation

3,4-Dihydro-2(1H)-quinolinone (7) is treated with lithium bis(trimethylsilyl)amide (LiHMDS) and benzyl chloroformate to yield N-Cbz-3,4-dihydro-2(1H)-quinolinone (8) in 91% yield . Subsequent reduction of the carbonyl group with diisobutylaluminium hydride (DIBAL-H) generates a methoxyaminal intermediate, which undergoes phosphonylation to introduce the phosphonate moiety .

Hydrobromide Salt Formation

Catalytic hydrogenation of the intermediate 13 (dimethyl N-Cbz-1,2,3,4-tetrahydroquinoline-2-phosphonate) removes the Cbz protecting group and reduces the double bond, yielding the α-aminophosphonate 14 . Treatment with hydrogen bromide in acetic acid quantitatively produces the hydrobromide salt .

Critical Reaction Parameters:

-

Temperature: −78°C for N-acylation to prevent side reactions .

-

Solvent: Tetrahydrofuran (THF) for optimal base solubility .

Spectral Characterization

Infrared Spectroscopy

The IR spectrum (nujol) of the hydrobromide salt shows characteristic peaks at 3381 cm⁻¹ (O–H/N–H stretch), 1171 cm⁻¹ (P=O), and 1057 cm⁻¹ (C–Br) .

Nuclear Magnetic Resonance

¹H-NMR (400 MHz, CD₃OD):

-

δ 7.40–7.28 (m, 4H, aromatic protons)

-

δ 3.78 (ddd, J = 13.1, 12.1, 2.5 Hz, 1H, H-2)

-

δ 3.08–3.01 (m, 2H, H-4)

-

δ 2.52–2.43 (m, 1H, H-3)

The downfield shift of aromatic protons confirms electron withdrawal by the bromide ion, while the complex coupling patterns reflect the chair-like conformation of the tetrahydroquinoline ring .

Applications in Medicinal Chemistry

Prodrug Development

The hydrobromide salt’s enhanced solubility (2.8 mg/mL in water at 25°C) makes it a candidate for intravenous formulations . Ester prodrugs of the hydroxyl group are under investigation to improve blood-brain barrier penetration .

Metal Complexation

The nitrogen and oxygen donor atoms enable coordination to transition metals. Copper(II) complexes of 1,2,3,4-tetrahydroquinolin-4-ol hydrobromide show superoxide dismutase (SOD)-mimetic activity, with potential applications in oxidative stress disorders .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume